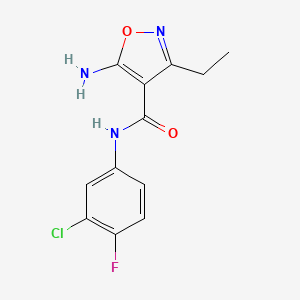

5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential therapeutic applications in cancer treatment, specifically in combination with other immunotherapies.

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Synthesis and Cytotoxicity

The compound has been utilized as a precursor in the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases. These synthesized compounds were investigated for their cytotoxicity against several human cancer cell lines, including colon, lung, breast, and liver cancer cell lines, showcasing the compound's potential as a scaffold for developing anticancer agents (Hassan et al., 2015). Another study reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives from this compound, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further highlighting its role in cancer research (Hassan, Hafez, & Osman, 2014).

Molluscicidal Properties

Molluscicidal Activities

Research into derivatives of the compound revealed molluscicidal properties, offering a potential application in controlling snail populations that are intermediate hosts for diseases such as schistosomiasis (El-bayouki & Basyouni, 1988).

Antimicrobial and Enzyme Inhibition

Antimicrobial and Enzyme Inhibitory Effects

Studies on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, derived from similar compounds, demonstrated antimicrobial, anti-lipase, and anti-urease activities. This suggests potential applications in developing new antimicrobial agents and enzyme inhibitors (Başoğlu et al., 2013).

Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis

Antiviral Applications

The fluoroimidazole derivatives, sharing structural similarities with the compound, have been studied for their inhibitory effects on viral cytopathogenicity across nearly all major virus groups. These compounds show promise as broad-spectrum antiviral agents due to their ability to inhibit nucleic acid synthesis in infected cells (De Cercq & Luczak, 1975).

Anticancer Agents with Ferrocenylmethyl Amino Acid

Anticancer Agent Synthesis

The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, related to this compound, indicated cytotoxic effects on estrogen-positive MCF-7 breast cancer cell lines. This underscores the potential of incorporating ferrocenylmethyl amino acid and fluorinated motifs for developing potent anticancer drugs (Butler et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide is the core protein of the Hepatitis B virus (HBV) . This protein plays a crucial role in the assembly of the viral capsid, a key step in the HBV replication process .

Mode of Action

5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide acts as a type II core protein allosteric modulator (CpAMs) . It interacts with the core protein dimers of HBV, inducing them to assemble into empty capsids . This interaction alters the normal assembly process, leading to the formation of capsids with fast electrophoresis mobility in native agarose gel .

Biochemical Pathways

The compound affects the HBV replication pathway by modulating the assembly of the viral capsid . By inducing the formation of empty capsids, it disrupts the encapsidation of the viral pregenomic RNA-DNA polymerase complex, a key step in HBV replication . The downstream effect of this disruption is a reduction in the production of infectious HBV particles .

Result of Action

The result of the compound’s action is a reduction in HBV replication . By disrupting the normal assembly of the viral capsid, it reduces the production of infectious HBV particles . This could potentially lead to a decrease in viral load in individuals infected with HBV .

Propriétés

IUPAC Name |

5-amino-N-(3-chloro-4-fluorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O2/c1-2-9-10(11(15)19-17-9)12(18)16-6-3-4-8(14)7(13)5-6/h3-5H,2,15H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXKJVFDOINIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)

![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)

![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)

![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)

![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)